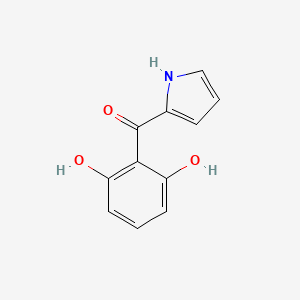![molecular formula C18H20N2O9S B12001869 N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine is an organic compound known for its excellent chelating properties. This compound is often used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine typically involves the reaction of glycine derivatives with sulfonated naphthalene compounds. The process often requires the use of strong bases such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pH, and reactant concentrations to optimize the production efficiency and purity of the final product.
化学反応の分析
Types of Reactions
N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted glycine derivatives.
科学的研究の応用
N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and preparative procedures.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in water treatment processes to remove heavy metal ions and prevent scale formation.
作用機序
The compound exerts its effects primarily through its chelating ability. It forms stable complexes with metal ions by coordinating through its carboxylate and sulfonate groups. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are essential for numerous biological and industrial processes.
類似化合物との比較
Similar Compounds
N,N-bis[2-(bis(carboxymethyl)amino)ethyl]glycine: Another chelating agent with similar properties but different structural features.
Diethylenetriaminepentaacetic acid (DTPA): A widely used chelating agent with a similar ability to form stable metal complexes.
Ethylenediaminetetraacetic acid (EDTA): A common chelating agent used in various applications, including water treatment and medicine.
Uniqueness
N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine is unique due to its sulfonate group, which enhances its water solubility and chelating efficiency compared to other similar compounds. This makes it particularly useful in aqueous environments and industrial applications where high solubility and strong chelation are required.
特性
分子式 |
C18H20N2O9S |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
2-[carboxymethyl-[2-[carboxymethyl-(4-sulfonaphthalen-1-yl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O9S/c21-16(22)9-19(10-17(23)24)7-8-20(11-18(25)26)14-5-6-15(30(27,28)29)13-4-2-1-3-12(13)14/h1-6H,7-11H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28,29) |
InChIキー |
HUCTWCMKDVBWMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)













